molecular formula C27H28N4O B13811442 Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- CAS No. 69018-97-9

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-

Cat. No.: B13811442
CAS No.: 69018-97-9
M. Wt: 424.5 g/mol
InChI Key: PWTUOKSHPUZXPN-SAPNQHFASA-N
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Description

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is a complex organic compound with a molecular formula of C27H28N4O This compound is characterized by the presence of a phenol group, a diethylamino group, and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Diethylamino Group: The diethylamino group is typically introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinazoline core with the phenol and diethylamino groups under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The quinazoline moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and quinazoline sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the quinazoline moiety.

    Substitution: Substituted phenol and quinazoline derivatives.

Scientific Research Applications

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The pathways involved include signal transduction pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Phenol,4-[2-(methylamino)ethyl]-: This compound has a similar phenol group but differs in the amino group and quinazoline moiety.

    Phenol,2-(dimethylamino)-: Similar in structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

69018-97-9

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

2-(diethylaminomethyl)-4-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]phenol

InChI

InChI=1S/C27H28N4O/c1-3-31(4-2)19-21-18-22(15-16-25(21)32)28-27-23-12-8-9-13-24(23)29-26(30-27)17-14-20-10-6-5-7-11-20/h5-18,32H,3-4,19H2,1-2H3,(H,28,29,30)/b17-14+

InChI Key

PWTUOKSHPUZXPN-SAPNQHFASA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4)O

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4)O

Origin of Product

United States

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